![molecular formula C19H19DN4O2 B608872 MBRI-001 CAS No. 2054938-28-0](/img/no-structure.png)
MBRI-001
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MBRI-001 is a deuterium-substituted plinabulin derivative as a potent anti-cancer agent. MBRI-001 exhibited better pharmacokinetic characteristics than that of plinabulin. Additionally, its antitumor activity is in a low nanomolar level for a variety of cancer cell lines and high activity against human NCI-H460 xenograted in mice intravenous administration. Importantly, continuous administration of MBRI-001 exhibited lower toxicity compared to docetaxel.
Aplicaciones Científicas De Investigación
Antitumor Activity in Human Hepatocellular Carcinoma MBRI-001, a synthetic derivative of plinabulin, has been studied for its effects on human hepatocellular carcinoma, both as a monotherapy and in combination with sorafenib. The research demonstrated that MBRI-001 has superior anti-proliferative activities compared to plinabulin, inducing G2/M arrest in cancer cells and downregulating cyclin B1. Notably, when combined with sorafenib, MBRI-001 showed heightened antitumor effects in vivo, suggesting a promising approach for treating hepatocellular carcinoma (Deng et al., 2018).
Structural Analysis and Tubulin Polymerization Inhibition Another study focused on the polymorphs and co-crystal structure of MBRI-001-tubulin, revealing that MBRI-001 inhibits tubulin polymerization similarly to plinabulin. This was further supported by the evaluation of its anti-proliferative activities against lung cancer cell lines, where MBRI-001 displayed similar antitumor inhibition to plinabulin. These findings suggest MBRI-001's potential as an effective anti-cancer agent (Ma et al., 2019).
Pharmacokinetic and Pharmacodynamic Characteristics In a pharmacokinetic and pharmacodynamic study, MBRI-001 demonstrated better stability in rat plasma and liver microsomes than plinabulin. The distribution of MBRI-001 in various tissues, particularly in the lungs, was noteworthy. The study also found that combining MBRI-001 with gefitinib led to a better antitumor inhibition rate than monotherapy, underlining its potential in cancer treatment (Ma et al., 2018).
Enhanced Pharmacokinetic Properties and Antitumor Activity The development of MBRI-001 incorporated a deuterium atom into plinabulin's structure, resulting in improved pharmacokinetic characteristics. This modified compound exhibited low nanomolar level antitumor activity across various cancer cell lines and was highly effective in a human lung cancer xenograft mouse model. The study suggests that MBRI-001 could be a promising anti-cancer agent with lower toxicity compared to other treatments (Ding et al., 2017).
Synergistic Effects with Gemcitabine in Pancreatic Cancer Research on the combination of MBRI-001 with gemcitabine in pancreatic cancer cell lines demonstrated a synergistic effect, intensifying apoptosis and DNA damage. This combination showed superior anti-tumor activity compared to either agent alone, highlighting the potential of this combination therapy to improve the prognosis of pancreatic cancer patients (Liu et al., 2019).
Propiedades
Número CAS |
2054938-28-0 |
---|---|
Nombre del producto |
MBRI-001 |
Fórmula molecular |
C19H19DN4O2 |
Peso molecular |
337.4011 |
Nombre IUPAC |
(Z)-3-((Z)-benzylidene)-6-((5-(tert-butyl)-1H-imidazol-4-yl)methylene-d)piperazine-2,5-dione |
InChI |
InChI=1S/C19H20N4O2/c1-19(2,3)16-13(20-11-21-16)10-15-18(25)22-14(17(24)23-15)9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21)(H,22,25)(H,23,24)/b14-9-,15-10-/i10D |
Clave InChI |
UNRCMCRRFYFGFX-JTSGUJNOSA-N |
SMILES |
CC(C)(C)C(NC=N1)=C1/C([2H])=C(C(N/C2=C\C3=CC=CC=C3)=O)\NC2=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MBRI-001; MBRI 001; MBRI001. BPI-2358-d; NPI-2358-d; plinabulin-d. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.